![molecular formula C18H20F2N4O B2926543 2,6-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797968-45-6](/img/structure/B2926543.png)
2,6-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is used to create these compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrimidine ring and the piperidine ring indicates that this compound may have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The protodeboronation of pinacol boronic esters is one reaction that has been reported in the synthesis of similar compounds .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research on similar compounds focuses on their metabolism and pharmacokinetics, which is crucial for understanding how drugs are processed in the body. For instance, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, reveal detailed metabolism pathways, including the principal routes of metabolism and the identification of major and minor metabolites. This information is foundational for drug development and safety assessments (Renzulli et al., 2011).
Efficacy and Safety of Repellents
Studies on piperidine derivatives, such as evaluations of their efficacy as insect repellents, highlight the importance of chemical modifications to enhance safety and effectiveness. These studies compare the protective duration against insects like Aedes communis and Simulium venustum, showcasing the potential of these compounds in public health applications (Debboun et al., 2000).
Diagnostic Imaging
Sigma receptor scintigraphy using piperidinyl-ethyl-iodo-benzamide derivatives for visualizing primary breast tumors in vivo demonstrates the diagnostic potential of these compounds. This research highlights the significance of receptor-specific imaging agents in the early detection and management of cancer (Caveliers et al., 2002).
Allergic Reactions and Safety
Investigations into allergic contact dermatitis due to insect repellents containing piperidine derivatives provide insight into the allergenic potential of these compounds. Understanding the adverse reactions associated with chemical exposure is critical for developing safer consumer products (Corazza et al., 2005).
Preclinical Pharmacology
Preclinical studies, such as those on CERC‐301, a GluN2B-selective NMDA receptor antagonist, outline the therapeutic potential of compounds with specific receptor targets. These studies encompass pharmacodynamic properties, safety pharmacology, and early human trials to guide clinical development (Garner et al., 2015).
Environmental and Health Implications
Research on the environmental persistence and human exposure to perfluorinated compounds (PFCs) raises concerns about the widespread use of fluorinated chemicals. Studies examining the presence of PFCs in human blood and their potential health effects underscore the importance of monitoring and regulating environmental contaminants (Kannan et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
2,6-difluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-12-10-16(24-8-3-2-4-9-24)23-15(22-12)11-21-18(25)17-13(19)6-5-7-14(17)20/h5-7,10H,2-4,8-9,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYXBKDDWTHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.